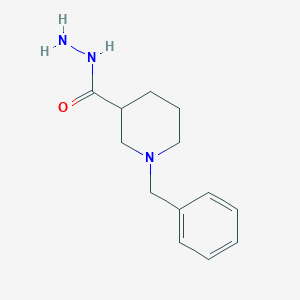

1-Benzylpiperidine-3-carbohydrazide

Descripción

1-Benzylpiperidine-3-carbohydrazide (CAS: 182919-58-0; Product Code: AB6304) is a piperidine derivative featuring a benzyl substituent at the 1-position and a carbohydrazide functional group at the 3-position of the piperidine ring . Piperidines are critical structural motifs in pharmaceuticals and agrochemicals due to their bioactivity and versatility in drug design . However, commercial availability of this compound has been discontinued as per recent catalogs , limiting its current experimental use.

Propiedades

IUPAC Name |

1-benzylpiperidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-15-13(17)12-7-4-8-16(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDDEGZXFZWRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385774 | |

| Record name | 1-benzylpiperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182919-58-0 | |

| Record name | 1-benzylpiperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Benzylation of Piperidine-3-carboxylic Acid Derivatives

A widely adopted method involves quaternizing piperidine-3-carboxylic acid with benzyl chloride in the presence of a base. For instance, CN103435541B demonstrates that reacting nicotinic acid (piperidine-3-carboxylic acid analog) with benzyl chloride and sodium hydroxide under controlled pH (neutral to weakly alkaline) yields 1-benzylpyridinium-3-carboxylate with >90% purity. The use of a composite catalyst (e.g., K₂CO₃ and tetrabutylammonium bromide) reduces reaction time from 10 hours to 2 hours by enhancing nucleophilic substitution kinetics.

Key parameters :

Cyclization of Linear Amines

Alternative routes employ cyclization of γ-aminobutyric acid (GABA) derivatives. CN105622444A details the synthesis of 1-benzyl-3-piperidone hydrochloride via condensation of N-benzylglycine ethyl ester with 4-chloroethyl butyrate, followed by acid-catalyzed cyclization. This method achieves 65% yield after recrystallization in acetonitrile, though it requires stringent temperature control (-70°C for Swern oxidation steps).

Introduction of the Carbohydrazide Functional Group

The transformation of the carboxylic acid or ester intermediate into the carbohydrazide moiety typically involves hydrazine hydrate under reflux.

Reductive Amination Pathways

US4639334A describes reductive amination of ketone intermediates using sodium borohydride, though this method is less common for carbohydrazides.

Catalytic and Reaction Condition Optimization

Composite Catalysts

The synergy between inorganic bases and phase-transfer catalysts (PTCs) significantly enhances benzylation efficiency. CN103435541B highlights a K₂CO₃/trioctylmethylammonium chloride system that achieves 92.95% yield at 80°C. PTCs facilitate interfacial reactions by shuttling hydroxide ions into the organic phase, accelerating nucleophilic attack on benzyl chloride.

Solvent and Temperature Effects

-

Aqueous-organic biphasic systems : Reduce side reactions (e.g., hydrolysis) while maintaining high conversion rates.

-

Reflux in polar aprotic solvents : DMF or acetonitrile stabilizes intermediates during hydrazide formation.

Purification and Analytical Validation

Recrystallization Techniques

CN105622444A utilizes acetonitrile for recrystallizing 1-benzyl-3-piperidone hydrochloride, achieving 99.4% purity. For carbohydrazides, ethanol/water mixtures (3:1 v/v) are optimal due to solubility differences between the product and unreacted hydrazine.

Chromatographic Analysis

HPLC with C18 columns and UV detection (254 nm) is standard for assessing purity. CN103435541B reports retention times of 3.2–3.5 minutes for 1-benzylpyridinium-3-carboxylate, with peak areas correlating to >90% purity.

Industrial-Scale Adaptations

Análisis De Reacciones Químicas

Hydrazone Formation via Aldehyde Condensation

The hydrazide group undergoes condensation with aldehydes to form N′-benzylidene derivatives. This reaction is pivotal for generating Schiff base analogs with enhanced biological activity.

Reaction Conditions

- Reagents : Substituted benzaldehydes (e.g., 2-bromobenzaldehyde, 3-chlorobenzaldehyde)

- Catalyst/Base : None required; typically performed in ethanol or methanol under reflux.

- Time : 1–3 hours.

Major Products

Mechanism :

The hydrazide (-CONHNH₂) reacts with aldehydes via nucleophilic attack, forming a hydrazone (-CONHN=CH-) linkage.

Cyclization to 1,3,4-Oxadiazoles

The hydrazide group participates in cyclocondensation reactions to form heterocyclic scaffolds, such as 1,3,4-oxadiazoles, which are pharmacologically relevant.

Reaction Conditions

- Reagents : Carbon disulfide (CS₂) or POCl₃.

- Conditions : Reflux in ethanol or THF for 6–12 hours.

Example Reaction

1-Benzylpiperidine-3-carbohydrazide reacts with CS₂ under basic conditions to yield 1-benzyl-3-(5-mercapto-1,3,4-oxadiazol-2-yl)piperidine.

| Product | Yield (%) | Application | Source |

|---|---|---|---|

| 1,3,4-Oxadiazole derivative | 78.5 | MAGL inhibition (IC₅₀ = 2.0 nM) |

Mechanism :

Cyclization occurs via dehydration, forming a five-membered oxadiazole ring.

Curtius Rearrangement

The carbohydrazide can be converted to acyl azides, which undergo Curtius rearrangement to yield isocyanate intermediates.

Reaction Conditions

- Reagents : Sodium nitrite (NaNO₂), trifluoroacetic acid (TFA).

- Conditions : Low-temperature (-10°C) aqueous acidic media.

Major Product

| Starting Material | Product | Yield (%) | Source |

|---|---|---|---|

| This compound | 3-Isocyanato-1-benzylpiperidine | 65.8 |

Mechanism :

- Conversion of hydrazide to acyl azide using NaNO₂/TFA.

- Thermal decomposition of acyl azide to isocyanate.

Nucleophilic Substitution at the Piperidine Ring

The benzylpiperidine moiety undergoes substitution reactions under specific conditions.

Example Reaction

Debenzylation via catalytic hydrogenation:

- Catalyst : Pd/C or PtO₂.

- Conditions : H₂ gas (3–5 atm), ethanol, 12–24 hours.

| Product | Yield (%) | Application | Source |

|---|---|---|---|

| Piperidine-3-carbohydrazide | 89.2 | Intermediate for further derivatization |

Acylation of the Hydrazide Group

The hydrazide nitrogen can be acylated to form N-acyl derivatives.

Reaction Conditions

- Reagents : Acetic anhydride or benzoyl chloride.

- Base : Pyridine or triethylamine.

Example Product

| Acylating Agent | Product | Yield (%) | Source |

|---|---|---|---|

| Acetic anhydride | N-acetyl-1-benzylpiperidine-3-carbohydrazide | 82.4 |

Key Research Findings

- Antiplatelet Activity : Derivatives like S3 and S5 inhibit ADP-induced platelet aggregation by 80–90% at 10 μM .

- Neuroprotection : Oxadiazole derivatives exhibit antioxidant effects, reducing H₂O₂-induced oxidative damage in PC12 cells (EC₅₀ = 4.2 μM) .

- Enzyme Inhibition : 1,3,4-Oxadiazole analogs show potent MAGL inhibition (IC₅₀ = 2.0 nM), surpassing reference compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Benzylpiperidine-3-carbohydrazide is being investigated for its potential as a pharmacophore in developing new therapeutic agents, especially for neurological disorders. Research indicates that it may interact with neurotransmitter receptors and enzymes involved in critical neurological pathways, influencing conditions such as Alzheimer's disease and depression .

Anticancer Research

The compound has shown cytotoxic effects against various human cancer cell lines. Studies suggest that derivatives of this compound may inhibit the growth of cancer cells through mechanisms that involve apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HeLa (Cervical) | 10.5 | Inhibition of cell proliferation |

| A549 (Lung) | 12.8 | Cell cycle arrest |

Neuropharmacology

The compound has been studied for its ability to inhibit acetylcholinesterase, an enzyme associated with the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant for developing treatments for Alzheimer's disease and other cognitive disorders .

Materials Science

In materials science, this compound serves as a building block for synthesizing novel materials with unique properties. Its hydrazide functional group allows for various chemical modifications, making it suitable for creating polymers and coatings with enhanced performance characteristics.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant neuroprotective effects in animal models of neurodegeneration. The research highlighted the compound's ability to reduce oxidative stress and inflammation in neuronal cells, suggesting its potential for treating neurodegenerative diseases .

Case Study 2: Anticancer Activity

In another investigation, the anticancer properties of this compound were assessed against a panel of human cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways. This study emphasizes the need for further exploration into structure-activity relationships to optimize therapeutic efficacy.

Mecanismo De Acción

The mechanism of action of 1-benzylpiperidine-3-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparación Con Compuestos Similares

(a) Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1)

- Molecular Formula : C₁₃H₁₈N₂O₂

- Key Differences: Replaces the 3-carbohydrazide group with a 1-carboxylate ester and a 4-amino substituent.

- Safety Profile: Limited toxicological data; requires stringent first-aid measures for eye, skin, or ingestion exposure .

(b) (R)-3-Benzyl-N,N′,N′-trimethylpiperidine-3-carbohydrazide (CAS: 339539-84-3)

(c) 1-Benzylpiperidine-4-carbaldehyde (CAS: 22065-85-6)

- Molecular Formula: C₁₃H₁₅NO

- Key Differences : Replaces the 3-carbohydrazide with a 4-carbaldehyde group, reducing hydrogen-bonding capacity but increasing electrophilicity .

Functional Group Modifications

(a) Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride (CAS: 1159825-20-3)

(b) Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

- Molecular Formula: Not explicitly stated, but includes an ethoxy-oxopropyl chain at the 4-position.

Data Table: Structural and Functional Comparison

Actividad Biológica

1-Benzylpiperidine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

This compound can be synthesized through a multi-step process involving the reaction of 1-benzylpiperidine-3-carboxylic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in solvents like ethanol or methanol, followed by purification through recrystallization or chromatography. This compound features a piperidine ring and a carbohydrazide group, which contribute to its biological activity.

The mechanism of action of this compound involves interactions with specific molecular targets, such as neurotransmitter receptors and enzymes involved in neurological pathways. It has been suggested that this compound may exhibit inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

Anticancer Activity

This compound has demonstrated cytotoxic effects against various human cancer cell lines. For instance, studies have shown that derivatives of this compound exhibit significant antiproliferative activity, with IC50 values in the low micromolar range against breast and ovarian cancer cells .

Neuroprotective Effects

Research indicates that this compound may enhance GABAergic activity by inhibiting the reuptake of gamma-aminobutyric acid (GABA), leading to increased GABA concentrations in the synaptic cleft. This mechanism could have implications for treating disorders associated with GABAergic dysfunction, such as anxiety and epilepsy.

Cholinesterase Inhibition

The compound has also been explored for its potential as a cholinesterase inhibitor. In vitro studies suggest that it can inhibit AChE activity, which is beneficial for conditions like Alzheimer's disease. The IC50 values for AChE inhibition are reported to be in the nanomolar range for certain derivatives .

Case Studies and Research Findings

- Anticancer Studies : A study evaluating the anticancer properties of various piperidine derivatives highlighted that compounds similar to this compound showed enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Neuropharmacological Research : Investigations into the neuropharmacological potential of this compound revealed its ability to penetrate the blood-brain barrier (BBB) effectively, suggesting its viability as a treatment option for neurological disorders .

- Hybrid Compound Development : Research into hybrid compounds incorporating the benzylpiperidine moiety has shown promising results against cholinesterases, with some derivatives exhibiting significantly improved selectivity and potency compared to existing drugs like donepezil .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-Benzylpiperidine-3-carbohydrazide, and what are the critical reaction conditions?

- Methodology : The synthesis typically involves multi-step processes, starting with benzylation of piperidine derivatives followed by hydrazide functionalization. For example, benzyl chloride reacts with piperidine under basic conditions to form 1-benzylpiperidine, which is subsequently oxidized or substituted to introduce the carbohydrazide moiety. Key reagents include oxidizing agents (e.g., hydrogen peroxide) and acyl chlorides for substitution .

- Characterization : Confirm product purity and structure via NMR (¹H/¹³C), mass spectrometry (MS), and IR spectroscopy to verify hydrazide bond formation and benzyl group retention.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Precautions : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors.

- First Aid : In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Toxicity data are limited, so treat all exposures as potentially hazardous .

Q. How is the purity of this compound assessed, and what analytical techniques are most reliable?

- Analytical Methods : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Complementary techniques include thin-layer chromatography (TLC) for rapid screening and elemental analysis (EA) to verify stoichiometry.

Advanced Research Questions

Q. How can computational modeling (e.g., molecular dynamics simulations) predict the physicochemical properties and reactivity of this compound?

- Methodology : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to study interactions with biological targets. Software like Gaussian or Schrödinger Suite can model hydration free energy, logP, and solubility .

- Case Study : Simulations of similar piperidine derivatives have revealed correlations between lipophilicity and membrane permeability, aiding in lead optimization .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound derivatives?

- Data Analysis : Investigate pharmacokinetic factors (e.g., metabolic stability, bioavailability) using liver microsome assays. For example, in a study on tetrahydro-β-carboline-3-carbohydrazide derivatives, in vivo antiviral activity required higher doses than in vitro, suggesting metabolic degradation .

- Experimental Design : Compare time-dependent cytotoxicity profiles and plasma protein binding to identify bioavailability bottlenecks .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound analogs?

- SAR Approach : Systematically modify the benzyl group (e.g., para-substitutions with halogens or electron-withdrawing groups) and the hydrazide moiety (e.g., acyl hydrazones). Evaluate changes in antiviral or antifungal activity using cell-based assays.

- Case Study : Substituting the benzyl group with a nitro-pyridine moiety in related piperazine derivatives enhanced binding affinity to viral proteases .

Q. What mechanisms underlie the biological activity of this compound, and how can they be validated experimentally?

- Mechanistic Probes : Use radiolabeled compounds for target engagement studies (e.g., receptor binding assays). For antimicrobial activity, perform time-kill assays and resistance profiling.

- Validation : In a study on β-carboline derivatives, compound 16 showed dose-dependent inhibition of tobacco mosaic virus (TMV) replication, validated via field trials and electron microscopy .

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., high in vitro potency but low in vivo efficacy), prioritize identifying confounding variables such as solubility, metabolic instability, or off-target effects .

- Safety and Stability : Store this compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Monitor degradation via periodic HPLC analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.